molecular formula C28H25FN4S B12156433 5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

Cat. No.: B12156433
M. Wt: 468.6 g/mol
InChI Key: SVJYORGUUFUDKI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and is further functionalized with fluorophenyl and methylnaphthalenyl groups, enhancing its chemical properties.

Properties

Molecular Formula

C28H25FN4S

Molecular Weight

468.6 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C28H25FN4S/c1-19-6-7-20-4-2-3-5-23(20)24(19)16-32-12-14-33(15-13-32)27-26-25(17-34-28(26)31-18-30-27)21-8-10-22(29)11-9-21/h2-11,17-18H,12-16H2,1H3

InChI Key

SVJYORGUUFUDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving thiophene and pyrimidine precursors. The fluorophenyl and methylnaphthalenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylnaphthalenyl groups enhance its binding affinity, allowing it to effectively inhibit or activate these targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methylnaphthalenyl groups enhances its binding affinity and specificity, making it a valuable compound for targeted research applications.

Biological Activity

5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological properties, focusing on its mechanism of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C24H26FN3SC_{24}H_{26}FN_3S, and it has a molecular weight of approximately 423.55 g/mol. The presence of the fluorophenyl and methylnaphthalenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds with similar structural frameworks often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, thieno[2,3-d]pyrimidines have been associated with the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in cell proliferation and survival in various cancers.

Antitumor Activity

A study evaluating the antitumor activity of related thienopyrimidine compounds demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). For example, compounds structurally similar to 5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine exhibited half-maximal inhibitory concentrations (IC50) ranging from 0.297 μM to >50 μM across different cell lines, indicating variable potency depending on structural modifications .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
B1A5490.440 ± 0.039
B1NCI-H197515.629 ± 1.03
A5A549>50
A5NCI-H1975>50

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the substituents on the pyrimidine ring significantly impact biological activity. For instance, the introduction of N-methylpyrazole analogs has been shown to enhance cytotoxicity against specific cancer cell lines . This finding emphasizes the importance of optimizing chemical structures to improve therapeutic efficacy.

Case Studies

In one notable study, a series of thienopyrimidine derivatives were synthesized and evaluated for their EGFR inhibitory activities. The most promising candidates demonstrated over 90% inhibition at low concentrations, highlighting their potential as targeted therapies for EGFR-driven tumors . Another investigation focused on the compound's selectivity against different cancer types, revealing that certain derivatives preferentially inhibited growth in lung cancer cells compared to others .

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